3-Hydroxy-3-methyloxindole

Catalog No.
S600753
CAS No.
3040-34-4
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-3-methyloxindole

CAS Number

3040-34-4

Product Name

3-Hydroxy-3-methyloxindole

IUPAC Name

3-hydroxy-3-methyl-1H-indol-2-one

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-9(12)6-4-2-3-5-7(6)10-8(9)11/h2-5,12H,1H3,(H,10,11)

InChI Key

XCHBYBKNFIOSBB-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2NC1=O)O

Synonyms

3-hydroxy-3-methyloxindole

Canonical SMILES

CC1(C2=CC=CC=C2NC1=O)O

Metabolism and Biomarker Potential:

  • 3-Hydroxy-3-methyloxindole (3-HHMI) is primarily studied as a metabolite of 3-methylindole (3MI) in various animal models. 3MI is a compound found in cigarette smoke and certain plants, and research suggests it can be toxic to some animals [].
  • Studies have shown that 3-HHMI is the major metabolite of 3MI in mice, while 3-methyloxindole is the primary metabolite in goats []. This highlights species-specific differences in metabolism, which can be crucial in understanding the potential toxicity of 3MI across different organisms.
  • Identifying and characterizing metabolites like 3-HHMI can be useful in understanding the metabolic pathways of various compounds and their potential impact on different species. Additionally, these metabolites can serve as potential biomarkers of exposure to the parent compound (3MI in this case).

Potential Role in Pneumotoxicity:

  • Research suggests that 3-HHMI formation might be indicative of the creation of a potentially harmful intermediate metabolite called methyleneoxindole during 3MI metabolism in mice []. This intermediate is thought to be responsible for the lung damage observed in mice exposed to 3MI.
  • While the exact mechanisms remain under investigation, understanding the role of 3-HHMI in the metabolic pathway of 3MI can contribute to the development of strategies to mitigate or prevent 3MI-induced lung damage.

Future Research Directions:

  • Further research is needed to elucidate the complete metabolic pathway of 3MI and the specific role of 3-HHMI in the potential toxicity observed in certain species.
  • Additionally, investigating the potential applications of 3-HHMI as a biomarker for 3MI exposure in various contexts could be valuable for future studies.

3-Hydroxy-3-methyloxindole is an organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of approximately 163.173 g/mol. It is classified as a methylindole derivative, specifically a 3-hydroxy-2-oxoindole, where a hydroxyl group and a methyl group are attached to the carbon atom at position three of the oxindole framework. This compound is notable for its role in various biological processes and its potential applications in medicinal chemistry.

, including:

  • Methylation Reactions: It can be synthesized through the methylation of isatin, which involves adding a methyl group to the nitrogen atom of the isatin structure .
  • Friedel-Crafts Alkylation: This compound can undergo Friedel-Crafts reactions, allowing for the introduction of alkyl groups into aromatic systems .
  • Retro-Henry Reactions: 3-Hydroxy-3-methyloxindole can also be involved in retro-Henry reactions, which are useful for synthesizing more complex indole derivatives .

These reactions highlight its versatility as an intermediate in organic synthesis.

Research indicates that 3-hydroxy-3-methyloxindole exhibits various biological activities, particularly in relation to metabolic processes. It has been identified as a significant metabolite of 3-methylindole in mammals, suggesting its involvement in detoxification pathways . Additionally, studies have shown that it may interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism and the activation of xenobiotics .

The synthesis of 3-hydroxy-3-methyloxindole can be achieved through several methods:

  • Methylation of Isatin: This method involves treating isatin with a methylating agent to introduce the methyl group at the appropriate position .
  • One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis methods that integrate multiple steps, such as retro-Henry and Friedel-Crafts reactions, to produce this compound efficiently from simpler precursors .

These methods reflect both traditional and innovative approaches to synthesizing this compound.

3-Hydroxy-3-methyloxindole has several potential applications:

  • Pharmaceuticals: Its role as a metabolite suggests potential applications in drug development and toxicology studies.
  • Biochemical Research: It serves as an important compound for studying metabolic pathways involving indoles and their derivatives.
  • Natural Product Synthesis: The compound can be utilized as an intermediate in synthesizing various natural products with biological significance .

Interaction studies have focused on how 3-hydroxy-3-methyloxindole interacts with cytochrome P450 enzymes. These studies reveal that specific cytochrome P450 isoforms are responsible for metabolizing this compound, indicating its relevance in pharmacokinetics and toxicology . Understanding these interactions is crucial for assessing the safety and efficacy of compounds derived from or related to 3-hydroxy-3-methyloxindole.

Several compounds share structural similarities with 3-hydroxy-3-methyloxindole. The following table highlights some of these compounds and their unique features:

Compound NameStructural FeaturesUnique Aspects
3-MethylindoleMethyl group at position 3; lacks hydroxyl groupPrecursor to 3-hydroxy-3-methyloxindole
IsatinContains a carbonyl group; no methyl or hydroxyl groupsBasis for synthesizing oxindoles
2-HydroxyindoleHydroxyl group at position 2; different positioningDifferent biological activity profile
5-HydroxyindoleHydroxyl group at position 5; distinct reactivityPotentially different metabolic pathways

These comparisons illustrate how 3-hydroxy-3-methyloxindole stands out due to its specific functional groups and biological relevance.

Physical Description

Solid

XLogP3

0.4

Other CAS

3040-34-4

Wikipedia

3-hydroxy-3-methyloxindole

Dates

Modify: 2023-08-15

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